Isocycloseram
Overview
Description
Isocycloseram is a novel insecticide belonging to the isoxazoline class. It has been developed as a broad-spectrum insecticide and acaricide, effective against various pest species including lepidopteran, hemipteran, coleopteran, thysanopteran, and dipteran pests . This compound is known for its high safety margin for mammals and its effectiveness in controlling pests in agricultural settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isocycloseram involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the use of 4-bromo-2-methylbenzoic acid as a starting material, which undergoes several reactions to form an isoxazoline intermediate. This intermediate is then reacted with D-cycloserine to form the final product .
Industrial Production Methods: Industrial production of this compound typically involves high-performance liquid chromatography (HPLC) for purification and quality control. The process includes the preparation of calibration solutions and the use of acetonitrile as a solvent. The reaction conditions are carefully controlled to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Isocycloseram undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, altering its insecticidal properties.
Substitution: Substitution reactions can introduce different functional groups, enhancing its efficacy against specific pests.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly employed.
Major Products: The major products formed from these reactions include various isoxazoline derivatives, each with unique insecticidal properties .
Scientific Research Applications
Isocycloseram has a wide range of applications in scientific research:
Mechanism of Action
Isocycloseram acts as a noncompetitive antagonist of the invertebrate γ-aminobutyric acid (GABA) receptor. It targets the Rdl GABA receptor at a site distinct from that of fiproles and cyclodienes. This unique binding site allows it to effectively control pests with resistance to other insecticides . The compound disrupts normal nerve impulse transmission in insects, leading to paralysis and death .
Comparison with Similar Compounds
Fluxametamide: Another isoxazoline insecticide with a similar mode of action.
Broflanilide: A metadiamide insecticide that also targets the GABA receptor.
Cyproflanilide: A cyclodiene insecticide with a different binding site on the GABA receptor.
Uniqueness: Isocycloseram is unique due to its high efficacy and selectivity against a broad range of pests. Its distinct binding site on the GABA receptor makes it effective against pests with resistance to other insecticides . Additionally, its high safety margin for mammals makes it a preferred choice in agricultural pest control .
Properties
IUPAC Name |
4-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)-2-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2F4N3O4/c1-3-32-21(34)18(10-35-32)30-20(33)14-5-4-12(6-11(14)2)17-9-22(36-31-17,23(27,28)29)13-7-15(24)19(26)16(25)8-13/h4-8,18H,3,9-10H2,1-2H3,(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSQDEYDCAGPIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(CO1)NC(=O)C2=C(C=C(C=C2)C3=NOC(C3)(C4=CC(=C(C(=C4)Cl)F)Cl)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2F4N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801335894 | |
Record name | Isocycloseram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801335894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2061933-85-3 | |
Record name | Isocycloseram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801335894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.